

# Trans-2-Pentenoic Acid: A Review of Its Chemical Profile and Therapeutic Potential

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## Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

Cat. No.: B1200066

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## Introduction

**Trans-2-Pentenoic acid**, a short-chain unsaturated fatty acid, is a molecule of interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the current scientific understanding of **trans-2-Pentenoic acid**, with a focus on its potential therapeutic applications. Due to the limited direct research on its therapeutic effects, this paper also explores the broader context of short-chain fatty acids to infer potential areas for future investigation.

## Chemical and Physical Properties

**Trans-2-Pentenoic acid**, also known as (E)-2-pentenoic acid, is a carboxylic acid with the chemical formula  $C_5H_8O_2$ . It is a colorless to light yellow liquid with a characteristic sour, caramellic, and cheese-like aroma.<sup>[1]</sup> Its key physical and chemical properties are summarized in Table 1.



Property	Value	Reference
Molecular Weight	100.12 g/mol	[2][3]
CAS Number	13991-37-2	[3]
Boiling Point	106 °C at 20 mmHg	[3]
Melting Point	9-11 °C	[3]
Density	0.99 g/mL at 25 °C	[3]
Solubility in Water	62.9 mg/mL at 20 °C	[2]

## Known Biological and Chemical Roles

Currently, the primary applications of **trans-2-Pentenoic acid** are in the flavor and fragrance industry and as a synthetic intermediate in the chemical industry.[4] It has been utilized in the preparation of new nonsteroidal human androgen receptor (hAR) agonists, highlighting its potential as a scaffold in drug discovery.[2][3]

One source suggests that 2-Pentenoic acid may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[5] The same source also mentions a potential role in reducing the incidence of bowel disease and improving mitochondrial function, though these claims are not substantiated with detailed experimental evidence in the available literature.[5]

## Potential Therapeutic Effects: An Extrapolation from Short-Chain Fatty Acids

While direct evidence for the therapeutic effects of **trans-2-Pentenoic acid** is scarce, the broader class of short-chain fatty acids (SCFAs) has been extensively studied and shown to exert a variety of beneficial health effects. These effects are primarily linked to their role as energy sources for colonocytes and their ability to modulate various cellular processes, including inflammation, immune function, and metabolism.[6][7][8]

The potential therapeutic avenues for **trans-2-Pentenoic acid**, by analogy to other SCFAs, could include:



- **Anti-inflammatory Effects:** SCFAs are known to modulate inflammatory responses. Further research could investigate if **trans-2-Pentenoic acid** shares these properties and its potential mechanisms of action.
- **Gastrointestinal Health:** Given the suggested link to reducing bowel disease, exploring its effects on gut barrier function and the gut microbiome could be a fruitful area of research.
- **Metabolic Disorders:** SCFAs have been implicated in the regulation of glucose and lipid metabolism, suggesting a potential role in conditions like diabetes and obesity.<sup>[9]</sup>

It is crucial to emphasize that these are speculative areas of investigation based on the known functions of related molecules, and dedicated studies are required to determine if **trans-2-Pentenoic acid** possesses any of these therapeutic properties.

## Experimental Protocols and Signaling Pathways: A Need for Further Research

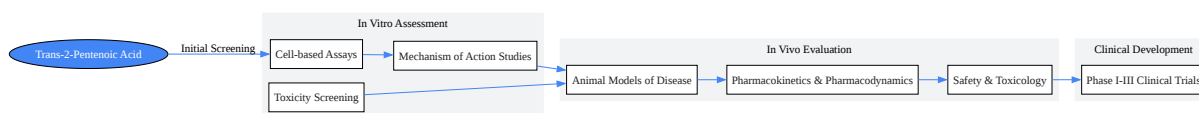
A thorough review of the existing scientific literature did not yield any detailed experimental protocols specifically designed to evaluate the therapeutic effects of **trans-2-Pentenoic acid**. Furthermore, no signaling pathways directly modulated by this molecule have been elucidated.

To advance the understanding of its therapeutic potential, the following experimental approaches would be necessary:

- **In vitro studies:** To assess its effects on various cell lines (e.g., immune cells, intestinal epithelial cells, cancer cells) and to elucidate potential mechanisms of action, including receptor binding and enzyme inhibition assays.
- **Preclinical animal models:** To investigate its efficacy and safety in models of inflammatory diseases, metabolic disorders, and other relevant conditions.

The logical workflow for future investigation is depicted in the following diagram:





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Proposed research workflow for **trans-2-Pentenoic acid**.

## Conclusion

**Trans-2-Pentenoic acid** is a molecule with established applications in the chemical industry but remains largely unexplored in terms of its therapeutic potential. While the broader class of short-chain fatty acids exhibits a range of beneficial biological activities, there is currently a significant lack of direct evidence to support similar effects for **trans-2-Pentenoic acid**. This guide highlights the existing knowledge gaps and underscores the need for rigorous scientific investigation to uncover any potential therapeutic value of this compound. Future research, following a structured workflow from in vitro characterization to preclinical and clinical studies, is essential to determine its role, if any, in human health and disease.

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